4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide
Description
Properties
IUPAC Name |
4-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-12-3-2-4-15(9-12)27-19-17(24-25-27)20(30)26(11-22-19)10-16(28)23-14-7-5-13(6-8-14)18(21)29/h2-9,11H,10H2,1H3,(H2,21,29)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLXIOADUZIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with guanidine to form the triazolopyrimidine core. This intermediate is then subjected to acylation with 4-aminobenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Triazolothiadiazine: Another triazole-containing compound with different biological activities.
Benzimidazole derivatives: Structurally related but with distinct chemical and biological properties.
Uniqueness
4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Molecular Formula: C₁₄H₁₄N₆O₂
Molecular Weight: 298.3 g/mol
IUPAC Name: this compound
SMILES: CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs) . By targeting CDKs, it disrupts the cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis. This mechanism is crucial for its anticancer properties as CDKs play a significant role in regulating cell division and growth.
Anticancer Efficacy
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under discussion has shown promising results in inhibiting the growth of several cancer types:
- Cell Lines Tested:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (central nervous system cancer)
Case Studies and Findings
| Study | Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Significant cytotoxicity observed |
| Wei et al. | A549 | 26 | Notable growth inhibition |
| Koca et al. | Jurkat | 0.39 | Maximum autophagy without apoptosis |
These studies highlight the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structural features of triazolo-pyrimidine derivatives significantly influence their biological activity. The presence of specific substituents on the phenyl rings and the triazole moiety enhances their interaction with biological targets:
- Substituents: The methyl group on the phenyl ring has been associated with increased lipophilicity and improved cell membrane permeability.
- Triazole Core: This core structure is critical for binding to CDKs and other targets involved in cell cycle regulation.
Pharmacological Applications
Beyond anticancer activity, compounds like This compound have shown potential in treating inflammatory diseases due to their ability to modulate inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
